molecular formula C12H13F2NO3 B13489185 tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate

tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate

Cat. No.: B13489185
M. Wt: 257.23 g/mol
InChI Key: KJSHLMIOGHDRPQ-UHFFFAOYSA-N
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Description

Tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate is a chemical compound with the molecular formula C12H13F2NO3 and a molecular weight of 257.2 g/mol. This compound is known for its applications in various scientific fields, including chemistry, biology, and pharmacology.

Preparation Methods

The synthesis of tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3,4-difluoro-2-formylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted carbamates.

Scientific Research Applications

Tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved in these interactions are often studied using techniques like molecular docking and enzyme assays.

Comparison with Similar Compounds

Tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate can be compared with similar compounds such as:

    Tert-butyl N-(4-formylbenzyl)carbamate: This compound has a similar structure but lacks the difluoro substituents, which can affect its reactivity and biological activity.

    Tert-butyl (3-formylphenyl)carbamate: This compound also lacks the difluoro substituents and has different chemical properties and applications.

    Tert-butyl (4-bromobutyl)carbamate: This compound has a different substituent (bromobutyl) and is used in different synthetic applications.

Properties

Molecular Formula

C12H13F2NO3

Molecular Weight

257.23 g/mol

IUPAC Name

tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate

InChI

InChI=1S/C12H13F2NO3/c1-12(2,3)18-11(17)15-9-5-4-8(13)10(14)7(9)6-16/h4-6H,1-3H3,(H,15,17)

InChI Key

KJSHLMIOGHDRPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)F)F)C=O

Origin of Product

United States

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